2,5-Dibromo-3-hexadecylthiophene 2,5-Dibromo-3-hexadecylthiophene
Brand Name: Vulcanchem
CAS No.: 178452-13-6
VCID: VC3024606
InChI: InChI=1S/C20H34Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19(21)23-20(18)22/h17H,2-16H2,1H3
SMILES: CCCCCCCCCCCCCCCCC1=C(SC(=C1)Br)Br
Molecular Formula: C20H34Br2S
Molecular Weight: 466.4 g/mol

2,5-Dibromo-3-hexadecylthiophene

CAS No.: 178452-13-6

Cat. No.: VC3024606

Molecular Formula: C20H34Br2S

Molecular Weight: 466.4 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dibromo-3-hexadecylthiophene - 178452-13-6

Specification

CAS No. 178452-13-6
Molecular Formula C20H34Br2S
Molecular Weight 466.4 g/mol
IUPAC Name 2,5-dibromo-3-hexadecylthiophene
Standard InChI InChI=1S/C20H34Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19(21)23-20(18)22/h17H,2-16H2,1H3
Standard InChI Key KBLOMHRWQCLPTC-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCC1=C(SC(=C1)Br)Br
Canonical SMILES CCCCCCCCCCCCCCCCC1=C(SC(=C1)Br)Br

Introduction

Synthetic Methodologies

Direct Bromination of 3-Hexadecylthiophene

The most straightforward and commonly employed method for synthesizing 2,5-dibromo-3-hexadecylthiophene involves direct bromination of 3-hexadecylthiophene. According to documented protocols, the synthesis proceeds as follows:

3-Hexadecylthiophene is dissolved in chloroform, followed by the addition of bromine (Br2, 2 equivalents) at 0°C. The reaction mixture is then allowed to stir overnight. After quenching with a saturated sodium bicarbonate solution, the product is extracted with chloroform. The organic phase is subsequently washed with water and brine, dried over MgSO4, and the solvent is removed. The final product is obtained after precipitation in cold methanol, filtration, and drying under vacuum, yielding 2,5-dibromo-3-hexadecylthiophene at approximately 94% yield .

The 1H NMR spectrum (400 MHz, CDCl3) shows characteristic peaks at δH: 0.87 (t, J3 = 6.8 Hz, 3H), 1.22-1.33 (m, 25H), 1.42-1.52 (m, 2H), 2.49 (t, J3 = 7.7 Hz, 2H), and 6.77 (s, 1H) .

Alternative Synthetic Approaches

While direct bromination is the most prevalent method, alternative approaches have been explored for the synthesis of 2,5-dibromo-3-alkylthiophenes, which can be adapted for the hexadecyl derivative:

N-Bromosuccinimide (NBS) Method

An alternative to elemental bromine involves using N-bromosuccinimide (NBS) as the brominating agent. This approach is often preferred for its milder conditions and ease of handling. The general procedure involves:

  • Dissolving 3-hexadecylthiophene in an appropriate solvent (commonly DMF or chloroform)

  • Adding NBS (typically 2.2-2.3 equivalents) portionwise or as a solution

  • Conducting the reaction at controlled temperature (0°C to room temperature)

  • Working up through aqueous extraction and purification

This method has been successfully applied to various 3-alkylthiophenes, including those with hexyl and other chain lengths, and is readily adaptable to 3-hexadecylthiophene .

Optimization Parameters for Synthesis

Several key parameters influence the efficiency and selectivity of the dibromination reaction:

Table 1: Key Parameters in the Synthesis of 2,5-Dibromo-3-hexadecylthiophene

ParameterOptimal ConditionsEffect on Reaction
Brominating AgentBr2 (2 equiv.) or NBS (2.2-2.3 equiv.)Determines reaction rate and selectivity
SolventChloroform (for Br2), DMF (for NBS)Affects solubility and reaction kinetics
Temperature0°C initially, then room temperatureControls selectivity and minimizes side reactions
Reaction TimeOvernight (12-24 hours)Ensures complete conversion
Light ConditionsDark or low light (for NBS)Prevents radical side reactions
Quenching AgentSaturated NaHCO3 solutionNeutralizes excess brominating agent

Temperature control is particularly critical, as it influences regioselectivity in the bromination process. The initial bromination typically occurs at the more reactive 2-position, while the second bromination targets the 5-position .

Characterization Methods and Physicochemical Properties

Other Spectroscopic Methods

Mass spectrometry is valuable for confirming the molecular weight and isotopic pattern characteristic of dibrominated compounds. The expected molecular ion would show a distinctive pattern due to the natural isotopes of bromine (79Br and 81Br).

Physical Properties

Table 2: Physical Properties of 2,5-Dibromo-3-hexadecylthiophene

PropertyValueNotes
AppearanceColorless to light yellow solidAfter purification
Molecular FormulaC20H34Br2S-
Molecular Weight466.36 g/mol-
SolubilitySoluble in common organic solventsIncluding chloroform, THF, toluene
Melting PointNot specified in available dataExpected to be influenced by the long alkyl chain
StabilityStable under normal conditionsShould be stored away from light

The long hexadecyl chain enhances solubility in organic solvents compared to shorter-chain analogues, which is particularly advantageous for solution processing in electronic applications .

Applications in Organic Electronics

Precursor for Regioregular Polythiophenes

The primary application of 2,5-dibromo-3-hexadecylthiophene is as a monomer precursor for the synthesis of regioregular poly(3-hexadecylthiophene) (P3HdT) and related polymers. These materials are valuable in organic electronics due to their semiconducting properties and solution processability .

The synthesis of such polymers typically follows one of several routes:

Grignard Metathesis (GRIM) Polymerization

In this method, 2,5-dibromo-3-hexadecylthiophene reacts with an alkyl Grignard reagent (typically methyl magnesium bromide) to form a reactive organometallic intermediate. Subsequent addition of a nickel catalyst initiates polymerization to form regioregular poly(3-hexadecylthiophene) .

Kumada Coupling Polymerization

Similar to GRIM, this method involves the formation of a Grignard reagent from 2,5-dibromo-3-hexadecylthiophene, followed by nickel-catalyzed coupling to form the polymer. The use of catalysts such as Ni(dppp)Cl2 (where dppp stands for 1,3-bis(diphenylphosphino)propane) is common .

Rieke Method

This approach involves the conversion of 2,5-dibromo-3-hexadecylthiophene to an organozinc intermediate using highly reactive "Rieke zinc," followed by nickel-catalyzed polymerization to yield regioregular poly(3-hexadecylthiophene) .

Applications in Cross-Coupling Reactions

Beyond polymer synthesis, 2,5-dibromo-3-hexadecylthiophene serves as a versatile building block for various cross-coupling reactions:

Suzuki Coupling

The compound can undergo selective coupling with arylboronic acids to form 5-aryl-2-bromo-3-hexadecylthiophene derivatives. This approach has been demonstrated for the hexyl analogue and is applicable to the hexadecyl derivative . The general reaction involves:

  • Palladium catalyst (typically Pd(PPh3)4)

  • Base (commonly Na2CO3 or K2CO3)

  • Solvent system (often DME/water or THF/water)

  • Controlled temperature and reaction time

Such reactions can result in mono-arylated products when carefully controlled, allowing for the preparation of asymmetrically functionalized thiophenes .

Stille Coupling

The bromine atoms in 2,5-dibromo-3-hexadecylthiophene can also participate in Stille coupling with organotin compounds, enabling the synthesis of oligothiophenes and other extended conjugated systems .

Applications in Organic Field-Effect Transistors (OFETs)

Polymers and small molecules derived from 2,5-dibromo-3-hexadecylthiophene have been investigated for use in organic field-effect transistors. The long hexadecyl chain promotes ordered packing in the solid state, which can enhance charge transport properties in devices .

Key performance metrics include:

  • Charge carrier mobility

  • On/off current ratio

  • Threshold voltage

  • Environmental stability

Applications in Organic Photovoltaics

Materials synthesized from 2,5-dibromo-3-hexadecylthiophene have applications in organic solar cells. The extended π-conjugation of the thiophene core, combined with the solubilizing effect of the hexadecyl chain, makes these materials suitable for solution-processed photovoltaic devices .

Structure-Property Relationships

Effect of the Hexadecyl Chain Length

The hexadecyl (C16) chain in 2,5-dibromo-3-hexadecylthiophene imparts specific properties compared to thiophene derivatives with shorter or longer alkyl chains:

Table 3: Comparison of 3-Alkylthiophene Derivatives with Different Chain Lengths

Chain LengthSolubilityMelting PointPolymer CrystallinityFilm-Forming Properties
Hexyl (C6)ModerateLowerLess orderedLess defined domains
Octyl (C8)GoodIntermediateIntermediateIntermediate
Dodecyl (C12)Very goodIntermediateWell-orderedWell-defined domains
Hexadecyl (C16)ExcellentHigherHighly orderedExcellent domain formation

The hexadecyl chain enhances solubility in organic solvents while promoting ordered packing in the solid state, which can be advantageous for charge transport in electronic devices .

Effect of Bromination Pattern

The specific 2,5-dibromination pattern in 2,5-dibromo-3-hexadecylthiophene is critical for its applications:

  • The 2,5-positions are activated for metal-catalyzed coupling reactions

  • This pattern enables regioregular polymer growth

  • The bromine atoms serve as leaving groups in various transformations

This bromination pattern differs from other possible patterns (e.g., 3,4-dibromination or monobromination), each of which would lead to different reactivity profiles and ultimately different materials properties .

Synthetic Transformations and Derivatizations

Selective Monofunctionalization

One advantage of 2,5-dibromo-3-hexadecylthiophene is the potential for selective functionalization at either the 2- or 5-position. Under controlled conditions, selective Suzuki coupling can yield 5-aryl-2-bromo-3-hexadecylthiophene derivatives, which retain reactivity at the remaining brominated position .

Incorporation into Complex Molecular Architectures

2,5-Dibromo-3-hexadecylthiophene serves as a building block for more complex molecular architectures, including:

  • Donor-acceptor systems for organic photovoltaics

  • Thiophene-based trimers and oligomers with extended conjugation

  • Functionalized materials for specific applications such as biosensing or biomedical imaging

Future Perspectives and Research Directions

Emerging Applications

Research into 2,5-dibromo-3-hexadecylthiophene and its derivatives continues to evolve, with several emerging applications:

  • Bioelectronics and biosensing platforms

  • Thermoelectric materials

  • Electrochromic devices

  • Flexible and wearable electronics

  • Organic memory devices

Developments in Synthetic Methodologies

Ongoing research aims to develop more efficient and environmentally friendly methods for synthesizing 2,5-dibromo-3-hexadecylthiophene, including:

  • Flow chemistry approaches to improve scalability and reproducibility

  • Green chemistry methodologies to reduce solvent usage and waste

  • Catalyst optimization to enhance selectivity and efficiency

These advances will likely facilitate the broader adoption of 2,5-dibromo-3-hexadecylthiophene and its derivatives in various technological applications .

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